molecular formula C12H17N B124460 N-[(4-methylphenyl)methyl]cyclobutanamine CAS No. 154777-46-5

N-[(4-methylphenyl)methyl]cyclobutanamine

Cat. No. B124460
M. Wt: 175.27 g/mol
InChI Key: YWJWUPOMXZTCIE-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]cyclobutanamine, also known as MDBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclobutanamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Mechanism Of Action

N-[(4-methylphenyl)methyl]cyclobutanamine's mechanism of action is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in various cellular processes, including calcium signaling and protein folding. N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to increase the activity of sigma-1 receptors, leading to an increase in calcium release and the activation of various signaling pathways.

Biochemical And Physiological Effects

N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and calcium signaling. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

N-[(4-methylphenyl)methyl]cyclobutanamine has several advantages for use in laboratory experiments, including its high affinity for sigma-1 receptors and its ability to modulate various cellular processes. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[(4-methylphenyl)methyl]cyclobutanamine, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies on its toxicity and potential side effects are needed to fully understand its safety profile. Overall, N-[(4-methylphenyl)methyl]cyclobutanamine has the potential to be a valuable tool in scientific research, particularly in the field of neuroscience.

Synthesis Methods

N-[(4-methylphenyl)methyl]cyclobutanamine can be synthesized through various methods, including the condensation of 4-methylbenzaldehyde and cyclobutanone with ammonium acetate, followed by reduction with sodium borohydride. Other methods include the use of 4-methylcyclobutanone and benzylamine, or the reaction of 4-methylbenzaldehyde with cyclobutanamine.

Scientific Research Applications

N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release and calcium signaling. N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and depression.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)9-13-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJWUPOMXZTCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565449
Record name N-[(4-Methylphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylphenyl)methyl]cyclobutanamine

CAS RN

154777-46-5
Record name N-[(4-Methylphenyl)methyl]cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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